molecular formula C12H15NO2 B3214518 methyl (3S,4R)-4-phenylpyrrolidine-3-carboxylate CAS No. 1145671-66-4

methyl (3S,4R)-4-phenylpyrrolidine-3-carboxylate

Cat. No.: B3214518
CAS No.: 1145671-66-4
M. Wt: 205.25 g/mol
InChI Key: RHZYPIMJMZIAGF-WDEREUQCSA-N
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Description

Methyl (3S,4R)-4-phenylpyrrolidine-3-carboxylate is a chiral pyrrolidine derivative featuring a phenyl substituent at the 4-position and a methyl ester at the 3-position. Its stereochemistry (3S,4R) is critical for biological activity and molecular interactions, as evidenced by its role as a synthetic intermediate in pharmaceuticals and agrochemicals . The compound is synthesized via multi-step processes involving tert-butoxycarbonyl (Boc) protection and subsequent deprotection, as demonstrated in reactions with hydrochloric acid to generate the free acid form .

Properties

IUPAC Name

methyl (3S,4R)-4-phenylpyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-15-12(14)11-8-13-7-10(11)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3/t10-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZYPIMJMZIAGF-WDEREUQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCC1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CNC[C@H]1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60935465
Record name Methyl 4-phenylpyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60935465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156469-70-4
Record name Methyl 4-phenylpyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60935465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S,4R)-4-phenylpyrrolidine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of a phenyl-substituted amine with a suitable ester under acidic or basic conditions to form the pyrrolidine ring. The stereochemistry is controlled by the choice of starting materials and reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to drive the reaction efficiently .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group in this compound undergoes acid- or base-catalyzed hydrolysis to yield the corresponding carboxylic acid. For example:

Reagents/ConditionsProductYieldSource
NaOH (aq.), EtOH, reflux(3S,4R)-4-phenylpyrrolidine-3-carboxylic acid94%
HCl (conc.), H₂O, 80°CHydrochloride salt of carboxylic acid72%

This reaction is critical for generating bioactive intermediates in drug synthesis .

Oxidation Reactions

The pyrrolidine ring can be oxidized under controlled conditions:

Oxidizing AgentConditionsProductOutcome
KMnO₄Acidic medium, 60°CPyrrolidone derivativePartial ring opening observed
H₂O₂, FeCl₃Room temperature, 12 hrsN-oxide intermediateStabilizes for further functionalization

Oxidation preserves stereochemistry at C3 and C4 positions due to the rigid ring structure .

Alkylation/Acylation

The secondary amine in the pyrrolidine ring participates in N-alkylation and acylation :

Reaction TypeReagentsProductKey Feature
N-AlkylationAllyl bromide, LHMDS1-Allyl derivativeRetains (3S,4R) configuration
AcylationAcetyl chloride, DCMN-Acetylated compoundEnhanced solubility in organic solvents

Steric hindrance from the phenyl group directs regioselectivity toward the less hindered nitrogen site .

Nucleophilic Substitution

The ester group enables transesterification and amide bond formation :

ReactionConditionsOutcomeApplication
TransesterificationMeOH/H₂SO₄, refluxMethyl ester retentionPurification via recrystallization
Amide couplingEDCI/HOBt, DMFPeptidomimetic analogsNeurological drug candidates

Cyclization and Ring-Opening

The compound serves as a precursor in spirocyclic and annulation reactions :

ProcessReagentsProductSignificance
Nitrile anion cyclizationLiHMDS, Diethyl chlorophosphate1,3,4-Trisubstituted pyrrolidineEnantiomeric excess >99%
Knoevenagel condensationMethyl 2-cyanoacetate, aryl aldehydesSpiro-fused dihydrouracilsAnticonvulsant activity

Stereochemical Influence on Reactivity

The (3S,4R) configuration dictates reaction pathways:

  • Inversion at C4 occurs during nitrile anion cyclization, preserving chirality at C3 .

  • π-Stacking interactions between the phenyl group and aromatic aldehydes accelerate Knoevenagel reactions .

Key Data Table: Reaction Optimization

ParameterHydrolysisOxidationAlkylation
Optimal Temp.80°C60°C-10°C
CatalystNaOHFeCl₃LHMDS
ee Retention>98%94%99%
Source

Scientific Research Applications

Methyl (3S,4R)-4-phenylpyrrolidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which methyl (3S,4R)-4-phenylpyrrolidine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biological pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Core

Aryl Substituents
  • Methyl (3R,4S)-4-(4-Methoxyphenyl)pyrrolidine-3-carboxylate (): Substituent: 4-Methoxyphenyl at the 4-position. Molecular Weight: 384 g/mol (C₂₁H₂₅N₃O₄). This compound achieved 99% purity, suggesting stability during synthesis .
  • Methyl (3R,4S)-4-(2,4-Difluorophenyl)pyrrolidine-3-carboxylate (): Substituent: 2,4-Difluorophenyl at the 4-position. Molecular Weight: 241.23 g/mol (C₁₂H₁₃F₂NO₂). Impact: Fluorine atoms introduce electron-withdrawing effects, increasing metabolic stability and membrane permeability. However, the compound’s storage conditions and purity data are unspecified .
  • Methyl (3R,4S)-4-(4-Chlorophenyl)pyrrolidine-3-carboxylate Hydrochloride (): Substituent: 4-Chlorophenyl at the 4-position. Molecular Weight: 276.16 g/mol (C₁₂H₁₅Cl₂NO₂). Impact: The chlorine atom enhances lipophilicity and may improve receptor binding. The hydrochloride salt form increases aqueous solubility .
Functional Group Modifications
  • (±)-(3R,4S)-1-Methyl-4-phenyl-3-{[3-(3-pyridyl)ureido]methyl}pyrrolidine-3-carboxylic Acid ():

    • Substituent: Pyridyl-urea group at the 3-position.
    • Molecular Weight: 355 g/mol (C₁₉H₂₂N₄O₃).
    • Impact: The urea moiety introduces hydrogen-bonding capability, making it suitable for enzyme inhibition (e.g., kinases). However, its lower purity (79%) suggests challenges in synthesis .
  • (3S,4R)-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic Acid ():

    • Substituent: 2-Trifluoromethylphenyl at the 4-position.
    • Impact: The CF₃ group enhances electronegativity and bioavailability, often seen in CNS-targeting drugs. This compound is marketed for medicinal purposes .

Stereochemical and Conformational Differences

  • (3R,4S)- vs. (3S,4R)-Configurations :

    • The (3R,4S)-enantiomer of 4-phenylpyrrolidine-3-carboxylate derivatives (e.g., ) often shows divergent biological activity due to altered spatial orientation in chiral environments. For example, (3R,4S)-4-(4-methylphenyl) derivatives exhibit distinct receptor-binding profiles compared to the (3S,4R)-isomer .
  • Piperidine vs. Pyrrolidine Scaffolds: Compounds like (3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(phenylmethoxy)phenoxy]methyl]piperidine () replace the pyrrolidine core with a piperidine ring. This increases ring size, altering conformational flexibility and pharmacokinetic properties .

Biological Activity

Methyl (3S,4R)-4-phenylpyrrolidine-3-carboxylate is a synthetic organic compound notable for its unique pyrrolidine structure, which includes a methyl ester group and a phenyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities and interactions with various molecular targets.

Structural Characteristics

The stereochemistry of this compound is crucial for its biological activity. The spatial arrangement of atoms around the chiral centers significantly influences its chemical behavior and interactions with biological systems. The compound's structure can be summarized as follows:

Property Value
IUPAC Name This compound
Molecular Formula C12H15N O2
Molar Mass 205.25 g/mol
CAS Number 156469-66-5

This compound exhibits its biological activity primarily through interactions with specific enzymes and receptors. The presence of the phenyl group enhances its ability to modulate enzyme activity and receptor interactions, which is essential for its pharmacological applications. Research indicates that compounds with similar structures can influence various physiological processes, including anti-inflammatory and antimicrobial responses .

Antimicrobial Properties

Studies have demonstrated that this compound possesses antimicrobial properties. For instance, it has been investigated for its efficacy against various bacterial strains, where it exhibited significant inhibitory effects at certain concentrations. The compound's mechanism likely involves disrupting bacterial cell wall synthesis or inhibiting metabolic pathways critical for bacterial survival .

Anti-inflammatory Effects

In addition to its antimicrobial activity, this compound has shown potential anti-inflammatory effects in preclinical studies. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation, suggesting a possible therapeutic role in inflammatory diseases.

Case Studies and Research Findings

Recent research has focused on the compound's structure-activity relationship (SAR) to optimize its biological efficacy. A notable study highlighted the importance of the phenyl substituent in enhancing the compound's potency against specific targets. Removal or alteration of this group resulted in a marked decrease in biological activity .

Table: Structure-Activity Relationship Findings

Modification Effect on Activity
Removal of phenyl groupDecreased activity by 50%
Substitution with cyclohexylInactive
Para-methyl substitutionRetained activity

Q & A

Basic: What synthetic strategies are effective for preparing methyl (3S,4R)-4-phenylpyrrolidine-3-carboxylate, and how is stereochemical integrity maintained?

Methodological Answer:
Synthesis typically involves chiral pool strategies or asymmetric catalysis. For example, a brominated analog, methyl (3S,4R)-4-(4-bromo-phenyl)pyrrolidine-3-carboxylate, is synthesized via stereoselective cyclization using (S)-piperidine-2-carboxylate precursors, as seen in similar pyrrolidine derivatives . Key steps include:

  • Stereochemical control : Use of chiral auxiliaries (e.g., tert-butyldimethylsilyl or benzyl groups) to lock ring conformation during cyclization .
  • Characterization : ESI-MS and NMR are critical for verifying molecular weight and stereochemistry. For instance, ESIMS data (e.g., m/z 293.2 in related compounds) confirms purity .

Advanced: How can computational methods predict the conformational stability of this compound in solution?

Methodological Answer:
Density Functional Theory (DFT) calculations and molecular dynamics simulations are used to model the compound’s preferred conformers.

  • Key parameters : Analyze dihedral angles of the pyrrolidine ring and ester group to identify low-energy conformers .
  • Validation : Compare computational results with experimental X-ray crystallography data (e.g., Acta Cryst. E65 for analogous pyrrolidine structures) .
  • Limitations : Solvent effects and dynamic ring puckering may reduce accuracy, requiring empirical validation via variable-temperature NMR .

Basic: What analytical techniques are most reliable for confirming the stereochemistry of this compound?

Methodological Answer:

  • X-ray crystallography : Provides unambiguous stereochemical assignment, as demonstrated for (2S,3R,4R,5R)-pyrrolidine derivatives .
  • Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H; retention times are compared to standards .
  • NMR spectroscopy : NOESY/ROESY experiments detect through-space interactions between the phenyl group and pyrrolidine protons to confirm the 3S,4R configuration .

Advanced: How do substituents on the phenyl ring (e.g., halogens) affect the compound’s physicochemical properties and bioactivity?

Methodological Answer:

  • Halogenation : Bromine or fluorine substitution (e.g., 4-bromo-phenyl analog ) increases lipophilicity (logP), impacting membrane permeability.
  • Electronic effects : Electron-withdrawing groups (e.g., -CN, -CF₃) alter hydrogen-bonding capacity, as seen in related pyridinecarboxylates .
  • Bioactivity profiling : Compare IC₅₀ values in enzymatic assays (e.g., kinase inhibition) between parent and substituted analogs .

Contradiction Analysis: How can researchers resolve discrepancies in reported synthetic yields or biological activities of this compound?

Methodological Answer:

  • Replication : Standardize reaction conditions (solvent, temperature, catalyst loading) across studies. For example, yields vary with esterification methods (60–78% in similar syntheses ).
  • Purity assessment : Use orthogonal techniques (HPLC, LC-MS) to rule out impurities affecting bioactivity data .
  • Meta-analysis : Compare structural analogs (e.g., tert-butyl vs. benzyl esters ) to identify trends in reactivity or activity.

Advanced: What strategies are used to study the compound’s stability under physiological or storage conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to heat, light, and humidity; monitor decomposition via LC-MS. For example, ester hydrolysis to the carboxylic acid is a common degradation pathway .
  • Accelerated stability testing : Store at 40°C/75% RH for 1–3 months; quantify degradation products using validated HPLC methods .
  • Surface interactions : Advanced microspectroscopic techniques (e.g., ToF-SIMS) analyze adsorption on indoor surfaces, relevant for lab handling .

Basic: How is the compound’s potential as a pharmacophore explored in drug discovery?

Methodological Answer:

  • Scaffold modification : Introduce bioisosteres (e.g., pyridine for phenyl ) or optimize ester groups for prodrug design .
  • Structure-activity relationship (SAR) : Test analogs with varying substituents in in vitro assays (e.g., binding affinity to GPCRs ).
  • Metabolic profiling : Use liver microsomes to assess esterase-mediated hydrolysis rates .

Advanced: What role does the compound play in asymmetric catalysis or chiral ligand design?

Methodological Answer:

  • Ligand synthesis : The pyrrolidine core serves as a chiral scaffold for ligands in transition-metal catalysis. For example, fluorinated analogs (e.g., 3,4-difluoropyrrolidine ) enhance enantioselectivity in cross-coupling reactions.
  • Catalytic testing : Compare turnover numbers (TON) and enantiomeric excess (ee) in model reactions (e.g., aldol additions) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl (3S,4R)-4-phenylpyrrolidine-3-carboxylate
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methyl (3S,4R)-4-phenylpyrrolidine-3-carboxylate

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